molecular formula C21H25BF2O2 B12841402 B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid

B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid

Cat. No.: B12841402
M. Wt: 358.2 g/mol
InChI Key: GWMHFNKFJXGGBS-UHFFFAOYSA-N
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Description

B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with difluoro and trans-4-propylcyclohexyl groups. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction between two aromatic rings. This can be achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Introduction of Difluoro Groups: The difluoro groups are introduced through a halogenation reaction, where fluorine atoms are substituted onto the aromatic ring.

    Attachment of the Trans-4-Propylcyclohexyl Group: This step involves the addition of the trans-4-propylcyclohexyl group to the biphenyl core through a Friedel-Crafts alkylation reaction.

    Formation of the Boronic Acid Group:

Industrial Production Methods

In an industrial setting, the production of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid involves large-scale reactions using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the difluoro and trans-4-propylcyclohexyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with an electrophilic palladium complex to form a new carbon-carbon bond. This reaction is facilitated by the presence of a base, which deprotonates the boronic acid group, enhancing its nucleophilicity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar structure but lacks the boronic acid group.

    3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Contains an additional fluorine atom.

    4’-Butyl-4-(3,4-difluorophenyl)bicyclohexyl: Similar biphenyl core with different substituents.

Uniqueness

B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules with high precision and efficiency.

Properties

Molecular Formula

C21H25BF2O2

Molecular Weight

358.2 g/mol

IUPAC Name

[2,6-difluoro-4-[4-(4-propylcyclohexyl)phenyl]phenyl]boronic acid

InChI

InChI=1S/C21H25BF2O2/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(23)21(22(25)26)20(24)13-18/h8-15,25-26H,2-7H2,1H3

InChI Key

GWMHFNKFJXGGBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)C2=CC=C(C=C2)C3CCC(CC3)CCC)F)(O)O

Origin of Product

United States

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